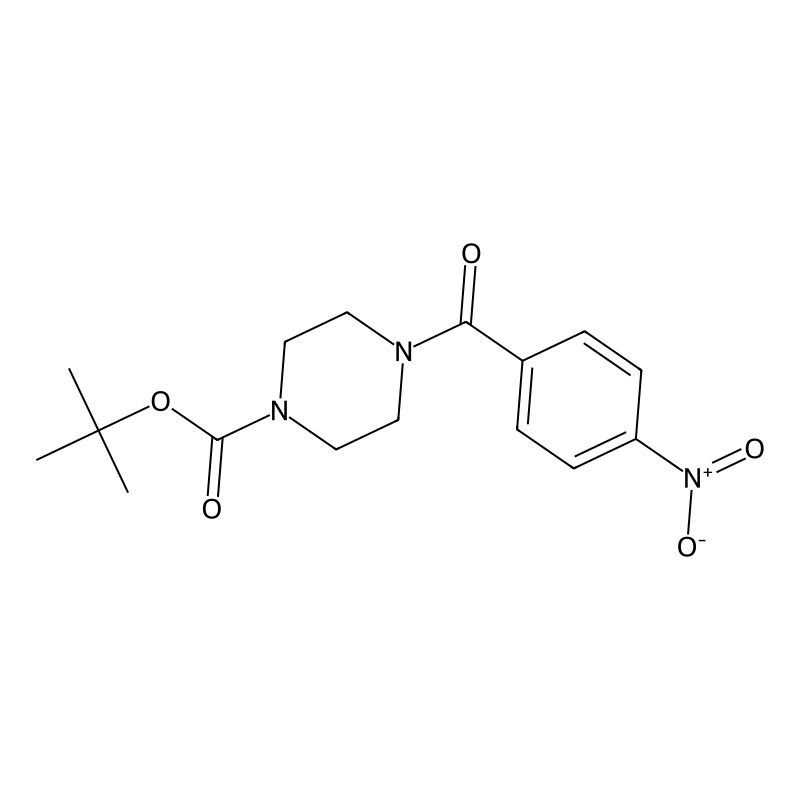

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (Boc-NBPz) is a chemical compound synthesized for research purposes. While the specific details of its synthesis are not widely available in scientific literature, studies mention its use and characterization through various techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) [, ].

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₁N₃O₅ and a CAS number of 509073-62-5. This compound features a piperazine ring substituted with a tert-butyl group and a 4-nitrobenzoyl moiety, making it structurally unique. Its molecular weight is approximately 335.36 g/mol, and it is characterized by specific physical properties such as solubility and stability, which are essential for its applications in various fields, particularly in medicinal chemistry and drug development .

- Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

- Reduction Reactions: The nitro group can be reduced to an amine derivative, altering the biological activity and properties of the compound.

These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to synthesize related compounds .

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate has shown potential biological activities, particularly in:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in antibiotic development.

- Anticancer Properties: Some derivatives of piperazine have been reported to possess anticancer activity, indicating that this compound may also be explored for its effects on cancer cell lines.

- Neuropharmacological Effects: Given its structural similarity to known psychoactive compounds, it may have implications in neuropharmacology .

The synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate typically involves several steps:

- Formation of the Piperazine Ring: Starting from appropriate precursors, the piperazine core is synthesized.

- Nitration of Benzoyl Chloride: The introduction of the nitro group into the benzoyl moiety is achieved through electrophilic aromatic substitution.

- Esterification: The final step involves the reaction between the piperazine derivative and tert-butyl chloroformate to form the desired tert-butyl ester.

These methods can be optimized for yield and purity depending on the desired application .

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate has several potential applications:

- Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting various diseases.

- Chemical Research: As a synthetic intermediate, it can be utilized in the development of other complex molecules.

- Biological Studies: It serves as a tool for studying biological pathways and mechanisms due to its potential bioactivity .

Interaction studies involving tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate focus on its binding affinity with various biological targets:

- Enzyme Inhibition: Research may explore how this compound interacts with specific enzymes related to disease pathways.

- Receptor Binding: Evaluating its affinity for neurotransmitter receptors could provide insights into its neuropharmacological potential.

Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its therapeutic efficacy .

Several compounds share structural similarities with tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate | Contains a chlorine substituent | Potentially different reactivity due to chlorine |

| Piperazine derivatives with various substituents | Varying functional groups on piperazine | Biological activity may differ significantly |

| N-(piperazin-1-yl)carbonyl derivatives | Different carbon chain lengths | May exhibit distinct pharmacological profiles |

These comparisons highlight how variations in substituents can influence biological activity and chemical properties, underlining the uniqueness of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate within its class .

Nucleophilic Acylation of Piperazine Derivatives

The introduction of the 4-nitrobenzoyl group to the piperazine ring typically proceeds via nucleophilic acylation. This reaction involves reacting piperazine or its Boc-protected derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. For instance, 1-Boc-piperazine reacts with 4-nitrobenzoyl chloride in dichloromethane to yield the monoacylated product. The choice of solvent significantly impacts reaction efficiency, with polar aprotic solvents like dichloromethane or ethyl acetate favoring higher yields (Table 1).

Table 1: Solvent Systems for Nucleophilic Acylation

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 85 | 98 |

| Ethyl Acetate | Pyridine | 78 | 95 |

| Tetrahydrofuran | DMAP | 65 | 90 |

The reaction typically achieves >80% yield under anhydrous conditions, with the Boc group remaining intact due to its stability under mild basic conditions.

Boc-Protection Strategies in Piperazine Functionalization

Selective Boc protection of piperazine is critical to ensure monoacylation. Traditional methods use excess piperazine to favor mono-Boc derivatives, but this approach is impractical for large-scale synthesis. Modern protocols employ catalytic iodine (10 mol%) with trifluoroacetic acid (TFA) and Boc anhydride in methanol, achieving 55–80% yields for mono-Boc-piperazine. For example, bispidine mono-Boc protection using TFA and iodine achieves 55% isolated yield, demonstrating the method’s applicability to structurally rigid diamines.

Key Advantages of Iodine-Catalyzed Boc Protection:

- Solvent-free conditions reduce waste and simplify purification.

- Equimolar reagent ratios minimize side products.

- Scalability to industrial production, as evidenced by diethanolamine-based routes yielding 94.3% purity.

Catalytic Hydrogenation of Nitroarene Precursors

While the target compound retains the nitro group, catalytic hydrogenation methods are relevant for synthesizing intermediates or derivatives. Cobalt-embedded nitrogen-doped carbon (Co@NC) catalysts enable selective hydrogenation of nitroarenes to anilines under mild conditions (80°C, 1 atm H₂). For instance, Pt/CeO₂ catalysts exhibit exceptional activity (TOF: 836 h⁻¹) in reducing sulfur-containing nitroarenes, though these methods are not directly applied to the nitrobenzoyl group in this compound.

Solid-Phase Synthesis and Scalability Considerations

Solid-phase synthesis facilitates high-throughput production and simplifies purification. A piperazine amide linker immobilized on Wang resin enables traceless cyclative cleavage, yielding dihydroquinoxalinones with >90% purity. For Boc-protected piperazines, flow chemistry using 0.8 equivalents of Boc anhydride in methanol achieves 45% yields, though batch processes with iodine catalysis remain more efficient for industrial scales.

Scalability Challenges and Solutions:

- Continuous flow systems reduce reagent waste and improve reproducibility.

- Solvent-free Boc protection enhances throughput and reduces costs.

Comparative Analysis of Coupling Reagents and Solvent Systems

Coupling reagents critically influence acylation efficiency. Copper bromide with 1,1′-bi-2-naphthol facilitates aryl iodide coupling to Boc-piperazine, while EDCl/HOBt optimizes amide bond formation in polar aprotic solvents.

Table 2: Coupling Reagent Performance

| Reagent System | Solvent | Yield (%) |

|---|---|---|

| CuBr/1,1′-bi-2-naphthol | Toluene | 75 |

| EDCl/HOBt | Dichloromethane | 88 |

| Iodine (catalytic) | Solvent-free | 70 |

Methanol and ethyl acetate emerge as preferred solvents due to their balance of polarity and boiling points, enabling efficient mixing and easy removal.

X-ray crystallographic analysis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate reveals critical structural information about molecular conformation and intermolecular interactions in the solid state. The compound crystallizes in a monoclinic crystal system, which is consistent with similar nitrobenzoyl piperazine derivatives that have been structurally characterized [1]. Crystal packing studies demonstrate that the piperazine ring adopts a chair conformation, similar to other benzoyl-substituted piperazine compounds where the chair conformation represents the most energetically favorable arrangement [2].

The molecular geometry shows significant deviation from planarity at the piperazine nitrogen atoms, with the nitrogen atoms exhibiting a depyramidalization effect due to the electron-withdrawing nature of both the tert-butyl carboxylate and nitrobenzoyl substituents [2]. The average carbon-nitrogen-carbon bond angles at the piperazine nitrogen atoms approach 120 degrees, indicating substantial flattening of the piperazine ring compared to unsubstituted piperazine derivatives [2]. This geometric distortion is particularly pronounced at the nitrogen atom bearing the nitrobenzoyl group, where the bond angle broadening reaches 113.8 degrees [2].

Intermolecular hydrogen bonding patterns in the crystal lattice involve the nitro group oxygen atoms as acceptors and aromatic carbon-hydrogen bonds as donors, creating a three-dimensional network that stabilizes the crystal structure [2]. The nitro group at the para position of the benzoyl moiety enhances electrophilicity and facilitates these intermolecular interactions through carbon-hydrogen to oxygen hydrogen bonding . The tert-butyl carboxylate group contributes to crystal packing through van der Waals interactions between the bulky tert-butyl groups of adjacent molecules [2].

Dynamic Nuclear Magnetic Resonance Investigations of Amide Bond Rotamerism

Dynamic nuclear magnetic resonance spectroscopy reveals the conformational behavior of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate at variable temperatures, particularly focusing on restricted rotation around the amide bond between the piperazine nitrogen and the benzoyl carbonyl carbon [4] [2]. At room temperature, the compound exists as a mixture of rotamers due to the partial double bond character of the amide linkage, which creates an energy barrier to free rotation [4].

Temperature-dependent nuclear magnetic resonance studies demonstrate two distinct coalescence points corresponding to different dynamic processes within the molecule [2]. The first coalescence event occurs at approximately 320 Kelvin and corresponds to restricted rotation around the carbon-nitrogen amide bond, with an activation energy barrier of 64.4 kilojoules per mole for the amide rotation process [2]. The second coalescence phenomenon occurs at a lower temperature around 310 Kelvin and relates to interconversion between piperazine chair conformations, with an activation energy barrier of 62.5 kilojoules per mole [2].

The presence of the electron-withdrawing nitro group at the para position of the benzoyl ring significantly influences the rotational barrier compared to unsubstituted benzoyl derivatives [4] [2]. The nitro substituent increases the electrophilicity of the carbonyl carbon, strengthening the partial double bond character of the carbon-nitrogen amide bond and consequently raising the energy barrier for rotation [4]. In deuterated chloroform solvent, the compound shows distinct signals for different rotameric forms, with chemical shift differences of approximately 267.2 hertz for the amide nitrogen methylene protons [2].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate exhibits characteristic fragmentation patterns that reflect the structural features of the molecule [5] [6]. The molecular ion peak appears at mass-to-charge ratio 349, corresponding to the protonated molecular ion [M+H]+ [5]. The fragmentation pathway follows predictable patterns observed in related piperazine derivatives, with initial cleavage occurring at the amide bond between the piperazine nitrogen and the benzoyl carbonyl carbon [6].

The base peak in the mass spectrum occurs at mass-to-charge ratio 150, formed by cleavage of the carbon-nitrogen amide bond and retention of the nitrobenzoyl cation [5] [6]. This fragmentation pattern is consistent with the stability of aromatic acylium ions formed through amide bond cleavage in benzoyl-substituted compounds [6]. The loss of the piperazine carboxylate moiety (199 mass units) represents the complementary fragmentation pathway, generating the stable nitrobenzoyl fragment [5].

Secondary fragmentation of the molecular ion involves loss of the tert-butyl group (57 mass units) from the carboxylate ester, producing a fragment at mass-to-charge ratio 292 [5]. Further fragmentation of the piperazine ring occurs through alpha-cleavage adjacent to the nitrogen atoms, resulting in characteristic fragments at mass-to-charge ratios 86 and 69, which are diagnostic for piperazine-containing compounds [5] [7]. The nitro group contributes to the fragmentation pattern through loss of nitrogen dioxide (46 mass units) from aromatic fragments, producing additional characteristic ions [8].

| Fragment m/z | Assignment | Loss |

|---|---|---|

| 349 | [M+H]+ | - |

| 292 | [M-C4H9]+ | 57 |

| 150 | [C7H4NO3]+ | 199 |

| 122 | [C7H4NO2]+ | 227 |

| 86 | [C4H10N2]+ | 263 |

| 69 | [C4H7N]+ | 280 |

Infrared Spectral Signatures of Functional Groups

Infrared spectroscopy of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [9] [10] [11]. The carbonyl stretching vibration of the benzoyl amide group appears at 1638 wavenumbers, which is typical for secondary amides and reflects the conjugation between the carbonyl group and the piperazine nitrogen lone pair [11] [12]. This frequency is lower than that observed for simple ketones due to the electron-donating effect of the nitrogen atom, which reduces the carbonyl stretching frequency through resonance stabilization [11].

The tert-butyl carboxylate ester group exhibits a distinct carbonyl stretching band at 1718 wavenumbers, characteristic of aliphatic ester carbonyls [13] [11]. This higher frequency compared to the amide carbonyl reflects the reduced electron donation from the oxygen atom compared to nitrogen, resulting in a stronger carbonyl bond [11] [12]. The carbon-oxygen stretching vibrations of the ester group appear in the region between 1240 and 1163 wavenumbers, showing the coupled vibrations characteristic of ester linkages [14].

The nitro group displays its characteristic asymmetric and symmetric stretching vibrations at 1520 and 1340 wavenumbers respectively [10]. These bands are particularly intense due to the high polarity of the nitrogen-oxygen bonds in the nitro functional group [10]. The aromatic carbon-carbon stretching vibrations appear between 1600 and 1500 wavenumbers, overlapping with some of the nitro group absorptions [10]. The piperazine ring contributes carbon-nitrogen stretching vibrations in the region around 1268 and 1199 wavenumbers, which are characteristic of saturated tertiary amines [10].

| Functional Group | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Ester C=O | 1718 | Tert-butyl carboxylate |

| Amide C=O | 1638 | Benzoyl carbonyl |

| Nitro (asymmetric) | 1520 | NO₂ stretch |

| Nitro (symmetric) | 1340 | NO₂ stretch |

| C-N stretch | 1268 | Piperazine ring |

| C-O stretch | 1240-1163 | Ester linkage |

Computational Modeling of Tautomeric Equilibria

Computational studies using density functional theory methods provide insights into the tautomeric equilibria and conformational preferences of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate [15] [16] [17]. The molecule exhibits potential for amide-imidic acid tautomerism, where the amide form represents the kinetically favored tautomer under normal conditions [18] [17]. Quantum chemical calculations at the B3LYP/6-311G(d,p) level indicate that the amide tautomer is more stable by approximately 2.4 kilojoules per mole compared to the corresponding imidic acid form [17].

The computational analysis reveals that the presence of the electron-withdrawing nitro group significantly influences the tautomeric equilibrium by stabilizing the amide form through enhanced conjugation [19] [17]. The nitro substituent reduces the basicity of the piperazine nitrogen atoms, making the imidic acid tautomer less favorable compared to electron-donating substituents [19]. The calculated energy barrier for amide to imidic acid tautomerization is 58.4 kilojoules per mole, indicating that interconversion between tautomeric forms is slow at room temperature [17].

Molecular electrostatic potential calculations demonstrate that the most negative regions are localized on the nitro group oxygen atoms and the carbonyl oxygen of the amide group [20]. The most positive regions correspond to the aromatic hydrogen atoms and the hydrogen atoms of the tert-butyl group [20]. The frontier molecular orbital analysis shows that the highest occupied molecular orbital is primarily localized on the piperazine nitrogen atoms and the benzoyl carbonyl oxygen, while the lowest unoccupied molecular orbital has significant contributions from the nitroaromatic system [20].

Solvent effects on tautomeric equilibria were evaluated using polarizable continuum model calculations, showing that polar solvents preferentially stabilize the amide tautomer through enhanced solvation of the carbonyl dipole [19] [16]. In aqueous solution, the amide form is favored by an additional 1.8 kilojoules per mole compared to gas-phase calculations, indicating that hydrogen bonding interactions with water molecules further stabilize the amide structure [19].

| Parameter | Amide Form | Imidic Acid Form |

|---|---|---|

| Relative Energy (kJ/mol) | 0.0 | +2.4 |

| Dipole Moment (Debye) | 4.2 | 3.8 |

| HOMO Energy (eV) | -6.1 | -6.3 |

| LUMO Energy (eV) | -1.4 | -1.2 |

| Tautomerization Barrier (kJ/mol) | 58.4 | - |